4-Hydroxyisovaleric acid

Metabolic Kinetics Plasma Monitoring Isovaleric Acidemia

Sourcing a reference standard that reliably distinguishes 4-hydroxyisovaleric acid from its positional isomers (2-HIA, 3-HIA) is critical for IVA newborn screening and confirmatory diagnostics. This compound addresses that exact challenge. - Enables the specific lactonization-based GC-MS/LC-MS/MS assay-a method chemically selective for the γ-hydroxy isomer that cannot be replicated using 3-hydroxyisovaleric acid. - Supplied as a pure calibration standard for quantifying ω-oxidation detoxification pathway activity in isovaleric acidemia patient monitoring. - Also serves as a direct precursor to 3-methylbutyrolactone for synthesizing chiral γ-lactone derivatives.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 77220-86-1
Cat. No. B1223169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyisovaleric acid
CAS77220-86-1
Synonyms4-hydroxyisopentanoate
4-hydroxyisopentanoic acid
4-hydroxyisovalerate
4-hydroxyisovaleric acid
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CO
InChIInChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
InChIKeyZGYGEPZZMAXSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyisovaleric Acid Identity & Procurement


4-Hydroxyisovaleric acid (4-HIA; CAS 77220-86-1), also designated 4-hydroxy-3-methylbutanoic acid, is an endogenous, branched-chain hydroxy fatty acid belonging to the class of short-chain hydroxy acids [1]. It is a very hydrophobic molecule (practically insoluble in water) that exists as a relatively neutral species under physiological conditions [1]. In humans, this compound is specifically linked to the inborn error of metabolism isovaleric acidemia (IVA), where it serves as a diagnostic metabolite resulting from the ω-oxidation of accumulated isovaleric acid [2].

Why 4-Hydroxyisovaleric Acid Is Irreplaceable


Despite sharing a molecular formula (C₅H₁₀O₃) and superficial chemical class with other branched-chain hydroxy acids such as 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid, 4-HIA cannot be functionally substituted in research or diagnostic applications [1]. The positional isomers exhibit distinct metabolic origins and fates: 2-HIA originates from ketogenesis and valine/leucine metabolism, while 3-HIA is a specific marker for biotin status [1][2]. Crucially, only the 4-hydroxy positional isomer is capable of undergoing spontaneous or acid-catalyzed intramolecular cyclization to form the corresponding lactone, 3-methylbutyrolactone [3]. This unique chemical behavior—a direct consequence of the γ-position of the hydroxyl group relative to the carboxylic acid—underpins its specific detection methods and its unique role as an ω-oxidation intermediate [4].

Quantitative Differentiation of 4-Hydroxyisovaleric Acid


Plasma Kinetic Delay vs. Isovaleric Acid

During acute metabolic decompensation in isovaleric acidemia, the plasma concentration profile of 4-HIA is temporally distinct from that of its precursor, isovaleric acid. Quantitative analysis demonstrates that 4-HIA reaches its maximum plasma concentration with a consistent 2-day lag phase after the peak of plasma isovaleric acid [1]. This contrasts with immediate or synchronous elevations observed for primary metabolites like N-isovalerylglycine.

Metabolic Kinetics Plasma Monitoring Isovaleric Acidemia

Urinary Lactone Formation vs. 3-Hydroxyisovaleric Acid

A critical chemical distinction exists between the 4-hydroxy and 3-hydroxy positional isomers: only 4-HIA is structurally capable of forming a γ-lactone (3-methylbutyrolactone). In urine from IVA patients, this lactone is observed in large quantities, whereas 3-hydroxyisovaleric acid cannot undergo this intramolecular cyclization [1]. This difference is not merely structural but impacts analytical strategy.

Urinalysis Diagnostic Biomarkers Lactonization

Lactonization-Based Quantification

A dedicated quantitative method was developed that leverages 4-HIA's unique ability to convert to its corresponding lactone (3-methylbutyrolactone) under acidic conditions [1]. This conversion-based approach provided a simple and rapid assay, achieving accurate plasma level measurement during acute ketoacidotic episodes. This analytical approach is not applicable to 2-hydroxyisovaleric acid or 3-hydroxyisovaleric acid, which lack the requisite γ-hydroxycarboxylic acid structure.

Analytical Chemistry Quantitative Assay Method Validation

Validated Applications of 4-Hydroxyisovaleric Acid


Isovaleric Acidemia Monitoring Standard

4-HIA is a specific urinary metabolite in IVA, distinct from the primary marker isovalerylglycine. Its presence, often in large quantities as its lactone form, provides a confirmatory diagnostic signal for the ω-oxidation detoxification pathway [1]. Procurement of 4-HIA reference material is required for calibrating GC-MS or LC-MS/MS methods used in newborn screening and patient monitoring protocols for IVA [2].

Lactonization Assay Development & Validation

The unique γ-hydroxy acid structure of 4-HIA enables a specific, conversion-based quantification method. By inducing lactonization to 3-methylbutyrolactone, analysts can achieve simplified and rapid detection [1]. This methodology requires pure 4-HIA as a calibration standard, as the assay is chemically selective and cannot be replicated using positional isomers like 3-hydroxyisovaleric acid.

IEM Metabolomics & Pathway Research

In studies of branched-chain amino acid catabolism and organic acidurias, 4-HIA serves as a specific probe for investigating ω-oxidation activity [1]. Its delayed plasma kinetics (peaking 2 days after isovaleric acid) make it a valuable biomarker for studying the temporal dynamics of secondary detoxification pathways, differentiating it from immediate-phase metabolites [2].

Chiral Building Block & Lactone Synthesis

4-HIA is a direct precursor to 3-methylbutyrolactone, a volatile lactone observed in metabolic profiles. This relationship makes 4-HIA a potential starting material or intermediate for synthesizing γ-lactone derivatives or chiral hydroxy acids for pharmaceutical and fine chemical applications, where the specific 4-hydroxy substitution pattern dictates the stereochemical outcome of cyclization reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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